![molecular formula C8H3Cl2NO3 B3039995 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 144155-85-1](/img/structure/B3039995.png)
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, also known as DCBQ, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that can cause DNA damage and has been shown to have antitumor activity. In
Scientific Research Applications
Antitubercular Activity
Imidazole derivatives, including 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, have been investigated for their antimycobacterial properties. Researchers synthesized related compounds and evaluated their activity against Mycobacterium tuberculosis. These studies contribute to the search for novel antitubercular agents .
Anti-Inflammatory Potential
Thiazole-containing compounds, which share some structural features with imidazoles, exhibit anti-inflammatory effects. While not directly studied for 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, exploring its anti-inflammatory properties could be worthwhile .
Biological Activity via Gold(I) Catalysis
Gold(I)-catalyzed reactions have led to the synthesis of 4H-benzo[d][1,3]oxazines. These reactions occur under mild conditions and yield oxazines, including derivatives of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. Investigating their biological activity could reveal novel applications .
Chemical Synthesis and Medicinal Chemistry
Imidazole derivatives serve as building blocks in drug development. Their diverse pharmacological activities include antibacterial, antiviral, antifungal, and antitumor effects. Researchers have explored imidazole-containing compounds for various therapeutic purposes, making them valuable in medicinal chemistry .
Antiprotozoal and Antibacterial Properties
Imidazole-based compounds, such as metronidazole and ornidazole, exhibit antiprotozoal and antibacterial activities. While these specific examples don’t directly involve 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, they highlight the potential of imidazole derivatives in combating infections .
Chemical Biology and Drug Design
Understanding the interactions of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione with biological targets can guide drug design. Computational studies, molecular docking, and structure-activity relationship analyses can reveal its binding sites and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, playing a crucial role in different biological activities .
Mode of Action
It’s known that such compounds interact with their targets, leading to changes in the biological functions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
It’s known that such factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
5,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWWMXXWKUCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC(=O)N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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